Cas no 1448136-84-2 (1-(3-methoxyphenyl)-3-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}urea)
![1-(3-methoxyphenyl)-3-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}urea structure](https://ja.kuujia.com/scimg/cas/1448136-84-2x500.png)
1-(3-methoxyphenyl)-3-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}urea 化学的及び物理的性質
名前と識別子
-
- 1-(3-methoxyphenyl)-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea
- 1-(3-methoxyphenyl)-3-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}urea
- 1448136-84-2
- AKOS024562477
- 1-(3-methoxyphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- F6439-4554
-
- インチ: 1S/C18H19N5O2/c1-25-15-6-4-5-14(13-15)21-18(24)20-10-12-23-11-8-17(22-23)16-7-2-3-9-19-16/h2-9,11,13H,10,12H2,1H3,(H2,20,21,24)
- InChIKey: ZRWRAWJEHWMXOO-UHFFFAOYSA-N
- SMILES: N(C1=CC=CC(OC)=C1)C(NCCN1C=CC(C2=NC=CC=C2)=N1)=O
計算された属性
- 精确分子量: 337.15387487g/mol
- 同位素质量: 337.15387487g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 25
- 回転可能化学結合数: 6
- 複雑さ: 422
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.1Ų
- XLogP3: 1.5
1-(3-methoxyphenyl)-3-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6439-4554-75mg |
1-(3-methoxyphenyl)-3-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}urea |
1448136-84-2 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6439-4554-5mg |
1-(3-methoxyphenyl)-3-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}urea |
1448136-84-2 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6439-4554-20mg |
1-(3-methoxyphenyl)-3-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}urea |
1448136-84-2 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6439-4554-2mg |
1-(3-methoxyphenyl)-3-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}urea |
1448136-84-2 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6439-4554-4mg |
1-(3-methoxyphenyl)-3-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}urea |
1448136-84-2 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6439-4554-5μmol |
1-(3-methoxyphenyl)-3-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}urea |
1448136-84-2 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6439-4554-3mg |
1-(3-methoxyphenyl)-3-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}urea |
1448136-84-2 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6439-4554-1mg |
1-(3-methoxyphenyl)-3-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}urea |
1448136-84-2 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6439-4554-20μmol |
1-(3-methoxyphenyl)-3-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}urea |
1448136-84-2 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6439-4554-15mg |
1-(3-methoxyphenyl)-3-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}urea |
1448136-84-2 | 15mg |
$89.0 | 2023-09-09 |
1-(3-methoxyphenyl)-3-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}urea 関連文献
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
2. Back matter
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
1-(3-methoxyphenyl)-3-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}ureaに関する追加情報
Chemical Synthesis and Pharmacological Applications of 1-(3-methoxyphenyl)-3-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}urea (CAS No. 1448136-84-2)
In recent years, the compound 1-(3-methoxyphenyl)-3-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}urea, identified by CAS registry number CAS No. 1448136-84-, has emerged as a promising molecule in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This urea derivative (urea) combines a substituted phenolic moiety (methoxyphenyl) with a pyridine-linked pyrazole group (pyridin---pyrazole) through an ethylene bridge, creating a scaffold that exhibits multifaceted biological activities. Its design integrates functional groups known for their pharmacological relevance, such as the electron-donating methoxy substituent on the phenolic ring and the nitrogen-rich pyrazole core linked to a pyridine aromatic system, which collectively enhance ligand efficiency and selectivity toward specific biological targets.
A recent study published in the Nature Communications in 2023 highlighted the compound's ability to modulate protein-protein interactions (PPIs) critical in oncogenic signaling pathways. The methoxyphenyl group contributes to enhanced lipophilicity, improving cellular permeability, while the pyrazole-pyridine moiety (pyrazol--pyridin--containing unit) acts as a privileged structure for binding to hydrophobic pockets of target proteins. Computational docking studies demonstrated that this hybrid architecture forms stable interactions with the ATP-binding site of kinases such as Aurora A and CDK6, which are validated targets in cancer therapy. These findings underscore its potential as a novel chemotherapeutic agent with improved efficacy over existing kinase inhibitors.
The synthesis of this compound represents an advancement in asymmetric organic chemistry. Researchers at Stanford University developed a chemoenzymatic approach using a recombinant nitrilase enzyme to selectively hydrolyze α-cyanohydrins derived from the coupling of o-anisaldehyde (methoxyphenyl precursor) with ethoxymalononitrile. This method achieves enantiomeric excesses exceeding 95% under mild aqueous conditions, aligning with current green chemistry principles. Subsequent condensation with hydantoin derivatives via microwave-assisted protocols enables efficient urea formation (-urea terminus). The optimized synthetic route reduces reaction steps by 40% compared to traditional methods while minimizing waste generation, making it scalable for pharmaceutical production.
In vitro assays conducted at the Scripps Research Institute revealed potent anti-inflammatory properties through dual inhibition of cyclooxygenase (COX) isoforms and lipoxygenase pathways. The compound's unique substitution pattern allows it to simultaneously block prostaglandin synthesis and leukotriene production without inducing gastrointestinal toxicity observed in NSAIDs like ibuprofen. Fluorescence polarization experiments confirmed its ability to disrupt NF-kB translocation in activated macrophages at submicromolar concentrations (<500 nM), suggesting potential utility in autoimmune disease management.
Preliminary pharmacokinetic studies using human liver microsomes demonstrated favorable metabolic stability with half-life values exceeding 6 hours at physiological pH levels. The presence of both aromatic rings (methoxyphenyl/pyridin--containing units) and polar urea functionality creates an optimal balance between solubility and membrane permeability according to Lipinski's rule-of-five analysis. This property was further validated through Caco-
1448136-84-2 (1-(3-methoxyphenyl)-3-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}urea) Related Products
- 155862-90-1(N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide)
- 2138572-39-9(4,4-Dimethyl-3-{methyl[(1-methylcyclopropyl)methyl]amino}cyclohexan-1-ol)
- 1428374-96-2(1-(cyclopropanesulfonyl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide)
- 1261612-19-4(2,4-Bis(perfluorophenyl)-5-nitropyridine)
- 51964-22-8(3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione)
- 1965304-90-8(2-Methyl-3-phenyl-2H-quinoxaline)
- 30839-61-3(N-Methyl-1-phenylcyclobutanamine)
- 13110-96-8(5-Acetylsalicylic acid)
- 2138393-19-6(N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide)
- 2229127-75-5((2,6-dichloropyridin-3-yl)methyl sulfamate)




